Product packaging for 4-(2-bromoacetyl)benzoic Acid(Cat. No.:CAS No. 20099-90-5)

4-(2-bromoacetyl)benzoic Acid

Cat. No.: B029351
CAS No.: 20099-90-5
M. Wt: 243.05 g/mol
InChI Key: ZMHLKKVZTJBBHK-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are a cornerstone of organic synthesis, serving as precursors to a vast range of pharmaceuticals, agrochemicals, and materials. The carboxylic acid group provides a handle for various chemical transformations, including esterification, amidation, and reduction. The introduction of a bromoacetyl group at the 4-position, as seen in 4-(2-bromoacetyl)benzoic acid, significantly expands its synthetic utility. cymitquimica.com This functional group introduces a highly reactive electrophilic center, making the molecule a valuable reagent for constructing more complex molecular architectures. alchempharmtech.com

Significance as an Electrophilic Alkylating Agent

The primary significance of this compound in organic synthesis lies in its role as an electrophilic alkylating agent. alchempharmtech.com The carbon atom attached to the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself. alchempharmtech.com This reactivity allows for the covalent attachment of the bromoacetylbenzoic acid moiety to a wide range of nucleophiles, including amines, thiols, and carbanions. This process, known as alkylation, is a fundamental bond-forming reaction in organic chemistry. oncohemakey.com

Overview of Key Reactivity Features

The reactivity of this compound is dominated by the bromoacetyl group. The key reaction is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. cymitquimica.com This reaction is facile and often proceeds under mild conditions.

Common Reactions of this compound:

Reaction with Amines: Forms α-amino ketone derivatives.

Reaction with Thiols: Yields thioether derivatives.

Reaction with Carboxylic Acids: Can lead to the formation of ester linkages.

Hantzsch Thiazole (B1198619) Synthesis: A classic application where it reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.

The carboxylic acid group can also participate in reactions, although it is generally less reactive than the bromoacetyl group under neutral or acidic conditions. It can be converted to esters, amides, or acid chlorides using standard synthetic methods.

Emerging Research Trajectories and Applications

The unique bifunctional nature of this compound has led to its exploration in several cutting-edge research areas:

Pharmaceutical and Medicinal Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents. maksons.co.insmolecule.com Its ability to covalently modify proteins makes it a valuable tool for developing targeted therapies and enzyme inhibitors. smolecule.com For instance, it is used in the synthesis of thiazole derivatives which have shown antiviral properties.

Material Science: The reactive nature of this compound allows for its incorporation into polymers and other materials. maksons.co.insmolecule.com This can be used to modify the properties of materials, such as introducing specific functionalities or cross-linking polymer chains.

Chemical Biology: The bromoacetyl group can act as a reactive handle for attaching fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules. This makes it a useful reagent for activity-based protein profiling (ABPP) and other chemical biology techniques aimed at studying protein function. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO3 B029351 4-(2-bromoacetyl)benzoic Acid CAS No. 20099-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLKKVZTJBBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373578
Record name 4-(2-bromoacetyl)benzoic Acid
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-90-5
Record name 4-(2-bromoacetyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20099-90-5
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Synthetic Methodologies and Reaction Pathways for 4 2 Bromoacetyl Benzoic Acid

Direct Bromination Strategies

Direct bromination focuses on the introduction of a bromine atom at the carbon adjacent to the carbonyl group of the acetyl moiety in 4-acetylbenzoic acid.

Bromination of 4-Acetylbenzoic Acid

The conversion of 4-acetylbenzoic acid to 4-(2-bromoacetyl)benzoic acid is achieved through α-bromination. This reaction specifically targets the methyl group of the acetyl substituent.

The α-bromination of ketones like 4-acetylbenzoic acid can proceed through different mechanistic pathways, primarily dictated by the reaction conditions. In the presence of an acid catalyst, the reaction typically follows an electrophilic pathway. The process begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Subsequent tautomerization leads to the formation of an enol intermediate. This enol, being electron-rich, then attacks a bromine source, such as molecular bromine (Br₂) or the bromine in N-bromosuccinimide (NBS), resulting in the α-brominated product and the regeneration of the acid catalyst.

Alternatively, under photochemical conditions or with the use of a radical initiator, the reaction can proceed via a free radical mechanism. This involves the homolytic cleavage of the bromine source to generate bromine radicals, which then abstract a hydrogen atom from the α-carbon to form a carbon radical. This radical subsequently reacts with another molecule of the bromine source to yield the final product and propagate the radical chain. For controlled monobromination, the electrophilic pathway is generally preferred in laboratory settings.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective α-bromination of ketones. researchgate.net Its utility stems from its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to prevent side reactions such as polybromination or aromatic ring bromination. acgpubs.org NBS is a solid, making it easier and safer to handle compared to liquid bromine. researchgate.netshodhsagar.com The reaction using NBS is often initiated by a small amount of HBr or an acid catalyst, which facilitates the formation of the enol intermediate necessary for the electrophilic substitution. The mode of addition of NBS can significantly impact the yield of the monobrominated product, with portion-wise addition often leading to improved outcomes due to the controlled release of the bromonium ion. acgpubs.org

Table 1: Effect of N-Bromosuccinimide (NBS) Addition Method on Product Yield

EntryNBS Addition MethodReaction Time (min)Yield (%)
1Single Addition766
22 Portions1073
34 Portions1384
46 Portions1596
This table is illustrative, based on general findings for α-bromination of acetophenones, demonstrating the principle of controlled reagent addition. acgpubs.org

The choice of solvent is crucial for the success of the α-bromination reaction. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. A mixture of tetrahydrofuran (B95107) (THF) and water is sometimes employed. google.com For instance, a synthesis of a related compound involved dissolving the acetyl-containing starting material in a 1:1 mixture of THF and water before adding NBS. google.com Other solvents such as methanol (B129727), ethanol (B145695), and acetonitrile (B52724) have also been investigated for the α-bromination of aromatic ketones. nih.gov Methanol, in particular, has been shown to provide high yields of the α-monobrominated product when used with NBS and an acidic alumina (B75360) catalyst. nih.gov

Table 2: Influence of Solvent on the Yield of α-Bromination of Acetophenone

EntrySolventReaction TimeYield (%)
1Methanol (MeOH)10 min89
2Ethanol (EtOH)40 min74
3Water (H₂O)24 hrs15
4Acetonitrile (CH₃CN)60 min51
5Tetrahydrofuran (THF)65 min44
This table is based on the α-bromination of acetophenone, a model compound for 4-acetylbenzoic acid, and illustrates the significant impact of the solvent on reaction efficiency. nih.gov

Reaction temperature and duration are critical parameters that must be carefully controlled to ensure complete reaction and minimize the formation of byproducts. In one reported synthesis, the bromination of 4-acetylbenzoic acid was conducted by heating the reaction mixture at 45°C. The slow addition of bromine dissolved in acetic acid was carried out over one hour while maintaining this temperature. Another procedure involving NBS in a THF/water solvent system for a similar substrate was heated to 80°C and allowed to react for 8 hours. google.com The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion.

Upon completion of the reaction, the crude this compound must be isolated and purified. A common workup procedure involves quenching the reaction, often by pouring the mixture onto ice, which causes the product to precipitate. The solid can then be collected by filtration.

Further purification is typically achieved through extraction and recrystallization. The crude product can be dissolved in an organic solvent, such as ethyl acetate (B1210297), and washed with water and brine to remove inorganic impurities. chemicalbook.com The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. chemicalbook.com

Recrystallization is a powerful technique for purifying solid organic compounds. alfa-chemistry.com An appropriate solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. ma.eduma.edu For this compound, ethanol has been used as a recrystallization solvent. The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be collected by filtration. pitt.edu

Comparative Analysis of Direct Bromination Methods

The direct bromination of the α-carbon on the acetyl group of 4-acetylbenzoic acid is a primary route to synthesize this compound. This electrophilic substitution reaction typically involves an acid catalyst and a bromine source. Different methodologies vary in terms of reagents, solvents, and reaction conditions, which in turn affect yield, purity, and reaction time.

One common method involves the use of elemental bromine (Br₂) as the brominating agent with acetic acid serving as both the solvent and a catalyst. In a typical procedure, 4-acetylbenzoic acid is dissolved in acetic acid and heated. A solution of bromine in acetic acid is then added slowly while maintaining the temperature. The reaction is characterized by an induction period, after which the red color of the bromine dissipates, and hydrogen bromide (HBr) gas evolves, signaling the progress of the reaction.

Another widely used brominating agent is N-Bromosuccinimide (NBS). NBS is considered a milder and more selective reagent compared to elemental bromine, often leading to fewer side products. nsf.gov The reaction with NBS can be activated using catalytic additives. nsf.gov For instance, the use of lactic acid derivatives as halogen bond acceptors with NBS has been shown to enhance the reactivity and promote regioselective aromatic bromination under aqueous conditions at room temperature. nsf.gov While this specific application is for aromatic bromination, the principle of activating NBS can be applied to α-bromination of ketones. The choice of solvent is also critical; solvents like acetonitrile can enhance the polarization of the N-Br bond in NBS, facilitating a safer and more efficient reaction without the need for strong acids or metal catalysts. wku.edu

Below is a comparative analysis of these direct bromination methods.

Interactive Data Table: Comparison of Direct Bromination Methods

Feature Method 1: Elemental Bromine (Br₂) Method 2: N-Bromosuccinimide (NBS)
Brominating Agent Elemental Bromine (Br₂) N-Bromosuccinimide
Typical Solvent Acetic Acid Acetonitrile, Tetrahydrofuran (THF) wku.edunih.gov
Catalyst/Activator Acetic Acid (serves as solvent and catalyst) Lactic acid derivatives, Silica gel nsf.govnih.gov
Reaction Conditions Elevated temperature (e.g., 45°C) Often milder, can proceed at room temperature nsf.gov
Selectivity Generally effective but can lead to over-bromination or side reactions. Higher selectivity, often resulting in cleaner reactions. nih.gov

| Handling | Requires careful handling due to the corrosive and toxic nature of Br₂. | Easier and safer to handle than liquid bromine. nsf.gov |

Alternative Synthetic Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for constructing carbon-carbon bonds, and this methodology can be adapted for the synthesis of ketones like this compound. researchgate.netlibretexts.orglumenlearning.com These reactions are valued for their high functional group tolerance and mild reaction conditions. wikipedia.orgnobelprize.org

A plausible route involves a Heck-type reaction or a carbonylative Stille reaction. For instance, a palladium catalyst could facilitate the coupling of a suitable aryl halide or organometallic reagent with a vinyl ether, followed by hydrolysis and bromination to yield the final product. researchgate.net A related patent describes a multi-step synthesis for a similar compound, 4-bromoacetyl-2-methyl benzoate, which involves a palladium-catalyzed reaction as a key step, using catalysts like Pd(dppf)Cl₂. google.com

The catalytic cycle of most palladium-catalyzed cross-coupling reactions generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglumenlearning.comwikipedia.org

Oxidative Addition : The cycle begins with a low-valent Pd(0) complex. An organic halide (R-X), such as a brominated benzoic acid derivative, reacts with the Pd(0) catalyst. The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species. nobelprize.org

Transmetalation : In this step, the organic group from an organometallic reagent (R'-M, such as an organotin or organoboron compound) is transferred to the palladium(II) complex. nobelprize.org This displaces the halide and brings both organic fragments (R and R') onto the same palladium atom. nobelprize.org

Reductive Elimination : This is the final step where the two organic groups (R and R') are coupled together, forming a new carbon-carbon bond and the desired product (R-R'). libretexts.orgnobelprize.org The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nobelprize.org

This catalytic cycle is a general framework, and the specific intermediates and reaction kinetics can be influenced by the choice of ligands, solvents, and bases. researchgate.netlumenlearning.com

The efficiency and cost-effectiveness of a palladium-catalyzed reaction are highly dependent on the catalyst loading. High catalyst loading can be expensive and lead to difficulties in removing metal traces from the final product, which is a significant concern in pharmaceutical applications. wikipedia.org Therefore, optimizing the catalyst concentration is crucial.

Pd(dppf)Cl₂, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), is a popular and stable pre-catalyst used in various cross-coupling reactions, including Suzuki and Stille couplings. nih.govsilicycle.com It is often preferred over other catalysts due to its stability and high activity. silicycle.com

Optimizing the loading of Pd(dppf)Cl₂ involves systematically varying its concentration to find the minimum amount required to achieve a high yield in a reasonable timeframe. Research on related syntheses has shown that catalyst loadings can be effectively reduced to low mole percentages. For example, in the synthesis of a 4-bromoacetyl-2-methyl benzoate, the molar amount of Pd(dppf)Cl₂ was optimized to be between 3-5% of the reaction raw materials. google.com In other cross-coupling reactions, catalyst loadings as low as 5 mol% have been reported to be effective. nih.gov The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is a critical step, and factors like the choice of base and solvent can influence the efficiency of this process, thereby affecting the required catalyst loading. rsc.orgresearchgate.net

| Ligand | The dppf ligand provides stability to the palladium center. | The robust nature of the dppf ligand contributes to the catalyst's long life, enabling lower loadings compared to less stable systems. nih.gov |

An alternative two-step synthetic route involves an initial Friedel-Crafts acylation followed by a selective bromination. The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution, where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

In this approach, a suitable benzene (B151609) derivative would first be acylated to introduce the acetylbenzoic acid framework. For example, toluene (B28343) could be acylated with a reactant that introduces the carboxyl group (or a precursor) and the acetyl group in the desired para orientation. However, a more direct approach would be to start with a compound that already contains the benzoic acid moiety and perform an acylation, though the carboxyl group is deactivating. A more feasible pathway involves the acylation of a simpler aromatic ring followed by oxidation of another substituent to a carboxylic acid. Following the formation of 4-acetylbenzoic acid, the subsequent step is the α-bromination of the acetyl group as described in the direct bromination methods.

A primary challenge in any synthetic route involving electrophilic aromatic substitution is controlling regioselectivity—ensuring the new substituent is added to the correct position on the aromatic ring.

In a Friedel-Crafts acylation, the existing substituents on the aromatic ring dictate the position of the incoming acyl group. If starting with a monosubstituted benzene, the directing effects of the initial group are paramount. For example, an alkyl group is an ortho-, para-director, while a deactivating group like a carboxylic acid is a meta-director. The acylation reaction itself introduces a deactivating acyl group, which prevents further acylation of the product. organic-chemistry.org

To achieve the desired 4-substituted pattern, one might start with a para-substituted precursor or employ a blocking group strategy. For instance, starting with p-toluic acid and finding a way to acetylate it would be challenging due to the deactivating nature of the carboxyl group. A more common industrial approach is the oxidation of p-xylene (B151628) to p-toluic acid and then further to terephthalic acid. A related strategy could involve the oxidation of p-ethyltoluene.

For the subsequent bromination step, the challenge is to achieve selective bromination at the α-carbon of the acetyl group without brominating the aromatic ring itself. The conditions for α-bromination of ketones (typically radical or acid-catalyzed) are different from those for electrophilic aromatic bromination (which requires a Lewis acid). By avoiding Lewis acid catalysts and using conditions that favor enol or enolate formation (like acetic acid), the bromination can be directed specifically to the methyl group of the acetyl moiety. Using reagents like N-bromosuccinimide (NBS) under radical initiation (light or a radical initiator) is a classic method for benzylic bromination, but for α-bromination of a ketone, acid catalysis is more typical. Careful control of reaction conditions is essential to ensure the desired regioselectivity. nih.gov

Friedel-Crafts Acylation Followed by Bromination

Necessity of Carboxylic Acid Group Protection

In multi-step organic syntheses, the carboxylic acid functional group often requires protection to prevent it from interfering with desired reactions at other sites on the molecule. ddugu.ac.inoup.com The carboxylic acid proton is acidic and can react with basic reagents, while the carbonyl group can be susceptible to nucleophilic attack. ddugu.ac.inoup.com Protecting the carboxylic acid masks these reactive sites, allowing other chemical transformations to be carried out selectively. ddugu.ac.in

The most common strategy for protecting a carboxylic acid is to convert it into an ester, such as a methyl, ethyl, benzyl (B1604629), or tert-butyl ester. oup.comlibretexts.org The choice of ester depends on the stability required during subsequent reaction steps and the conditions that can be tolerated for its eventual removal (deprotection). ddugu.ac.inlibretexts.org For instance, benzyl esters can be cleaved by hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org Tert-butyl esters are readily removed under acidic conditions. libretexts.org

While direct alpha-bromination of 4-acetylbenzoic acid can sometimes be achieved without protection, particularly under acidic conditions, many synthetic routes involving base-catalyzed reactions or the use of organometallic reagents would necessitate the protection of the carboxylic acid to avoid unwanted side reactions. ddugu.ac.inlibretexts.org

Table 1: Common Protecting Groups for Carboxylic Acids

Protecting GroupFormation Reagent(s)Cleavage Condition(s)Stability
Methyl Ester Methanol, Acid Catalyst (e.g., H₂SO₄)Acid or Base HydrolysisStable to mild conditions
Benzyl (Bn) Ester Benzyl alcohol, Acid CatalystHydrogenolysis (H₂, Pd/C)Stable to acid and base
tert-Butyl (t-Bu) Ester Isobutylene, Acid CatalystMild Acid (e.g., TFA)Stable to base and hydrogenolysis
Silyl Esters (e.g., TMS) Trimethylsilyl chloride (TMSCl), PyridineMild Aqueous Acid, Fluoride Ion (e.g., TBAF)Labile under mild acidic/basic conditions

Another class of protecting groups, such as the 1,3-dithian-2-yl-methyl (Dim) group, offers orthogonality as they can be removed under nearly neutral oxidative conditions, providing an alternative to common acid, base, or hydrogenation deprotection methods. nih.gov

One-Pot Synthesis Strategies Involving Brominated Intermediates

In-situ Preparation and Subsequent Reactions

A key feature of many one-pot syntheses is the in-situ (in the reaction mixture) preparation of a reactive intermediate. rsc.org In the synthesis of α-bromoketones from aryl alkyl ketones, the reaction often proceeds through an enol or enolate intermediate that is formed in-situ. libretexts.orgnih.gov

The acid-catalyzed bromination of a ketone, like 4-acetylbenzoic acid, is a classic example. The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr generated during the reaction).

Removal of an alpha-hydrogen by a weak base (e.g., the solvent or the counter-ion of the acid) to form a nucleophilic enol intermediate. libretexts.org This is typically the slow, rate-determining step. libretexts.org

The pi electrons of the enol's double bond attack an electrophilic bromine molecule (Br₂). libretexts.org

Deprotonation of the resulting oxonium ion intermediate yields the final α-bromo ketone product and regenerates the acid catalyst. libretexts.org

Multi-component Reaction (MCR) Principles and Advantages

Multi-component reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial reactants. This approach embodies the principles of green chemistry by maximizing efficiency and minimizing waste.

The primary advantages of MCRs include:

High Atom Economy: A large percentage of the atoms from the starting materials are incorporated into the final product.

Convergence and Efficiency: Complex molecules can be assembled in a single, convergent step, significantly shortening synthetic routes.

Reduced Waste: By eliminating the need for isolating and purifying intermediates, MCRs reduce the consumption of solvents and other materials.

Operational Simplicity: The procedures are often simpler and faster to execute than multi-step syntheses.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs are highly relevant for the synthesis of its derivatives. The reactive α-bromo ketone moiety in this compound makes it an excellent substrate for subsequent MCRs to rapidly build molecular complexity and generate libraries of novel compounds for various research applications.

Chemical Reactivity and Derivatization of 4 2 Bromoacetyl Benzoic Acid

Nucleophilic Substitution Reactions at the Bromine Atom

The most prominent feature of 4-(2-bromoacetyl)benzoic acid's reactivity is the α-bromoacetyl group. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

This compound readily reacts with primary and secondary amines to form the corresponding α-amino ketone derivatives. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the bromine. This displaces the bromide ion and forms a new carbon-nitrogen bond. This reaction is a versatile method for synthesizing a variety of N-substituted derivatives of 4-(acetyl)benzoic acid, which can serve as intermediates in the synthesis of more complex molecules. The reaction of α-bromo ketones with primary amines is a well-established synthetic route.

The general reaction is as follows:

this compound + R-NH₂ → 4-(2-(alkylamino)acetyl)benzoic acid + HBr

Table 1: Examples of Amino Derivative Formation

Reactant (Amine)Product
Ammonia (NH₃)4-(2-aminoacetyl)benzoic acid
Methylamine (CH₃NH₂)4-(2-(methylamino)acetyl)benzoic acid
Aniline (C₆H₅NH₂)4-(2-(phenylamino)acetyl)benzoic acid

The bromoacetyl group is highly reactive towards sulfhydryl (thiol) groups. nih.govthermofisher.com This reaction is often chemoselective, meaning the bromoacetyl group can react preferentially with a thiol even in the presence of other nucleophilic groups like amines, particularly at controlled pH. nih.gov The reaction with thiols, such as cysteine or 2-mercaptoethanol, proceeds via nucleophilic substitution to form a stable thioether linkage. thermofisher.com This specific reactivity is widely utilized in bioconjugation chemistry to label proteins and other biomolecules.

The reaction proceeds rapidly under mild conditions, often at physiological or slightly alkaline pH, where the thiol is deprotonated to the more nucleophilic thiolate anion.

Table 2: Examples of Thiol Derivative Formation

Reactant (Thiol)Product
2-Mercaptoethanol4-(2-((2-hydroxyethyl)thio)acetyl)benzoic acid
CysteineS-(2-(4-carboxyphenyl)-2-oxoethyl)-L-cysteine

The nucleophilic substitution reactions of this compound at the bromine-bearing carbon atom proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group (bromide) breaks. youtube.com

Key features of the SN2 mechanism in this context are:

Backside Attack: The incoming nucleophile (e.g., the lone pair of an amine or a thiolate) approaches the α-carbon from the side opposite to the bromine atom (180° from the C-Br bond). masterorganicchemistry.com This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO σ*). wikipedia.org

Transition State: The reaction proceeds through a high-energy transition state in which the α-carbon is transiently five-coordinate. masterorganicchemistry.com In this state, a partial bond exists between the carbon and the incoming nucleophile, and a partial bond exists between the carbon and the departing bromide ion. The geometry around the carbon atom is approximately trigonal bipyramidal. masterorganicchemistry.com

Stereochemistry: If the α-carbon were a chiral center, the SN2 mechanism would lead to an inversion of its stereochemical configuration, a phenomenon known as the Walden inversion. masterorganicchemistry.com

Rate Law: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com This bimolecular dependency is what gives the mechanism its "2" designation.

The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and accelerating the SN2 reaction compared to a simple alkyl halide.

Oxidation Reactions

The oxidation of the α-bromo ketone functionality in this compound is less common than its participation in substitution reactions. Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org Oxidative reactions typically require strong oxidizing agents and can lead to cleavage of carbon-carbon bonds. libretexts.orgresearchgate.net

The transformation of the ketone group in this compound into a second carboxylic acid group would result in a dicarboxylic acid. However, this is a challenging transformation that necessitates the cleavage of the C-C bond between the carbonyl carbon and the bromomethyl carbon. Powerful oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions (e.g., high heat) can oxidize ketones by breaking C-C bonds, which would lead to the formation of two carboxylic acids. libretexts.org In the case of this compound, such a reaction would likely be non-selective and could also affect the aromatic ring, making it a synthetically impractical route.

Another potential, though indirect, route involves the haloform reaction. This reaction is specific to methyl ketones or compounds that can be oxidized to methyl ketones. ncert.nic.in Since this compound is not a methyl ketone, it would not undergo a standard haloform reaction to produce a carboxylic acid.

A more controlled and synthetically useful oxidation of the ketone in this compound is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com

In this reaction, the peroxyacid would oxidize the ketone functionality, leading to the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of the oxygen insertion depends on the relative migratory aptitude of the groups attached to the carbonyl. For this compound, this would result in the formation of an ester product. The resulting ester could then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com

Reduction Reactions of the Carbonyl Group

The carbonyl group of the bromoacetyl moiety in this compound is susceptible to reduction, offering a pathway to synthesize alcohol derivatives. This transformation targets the ketone functionality while often leaving the benzoic acid group intact, a selectivity achievable through the use of appropriate reducing agents.

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 4-(2-bromo-1-hydroxyethyl)benzoic acid. This conversion is a standard transformation in organic synthesis, turning the electrophilic carbonyl carbon into a chiral center. The resulting bromo-alcohol is a valuable synthetic intermediate, possessing three distinct functional groups—a carboxylic acid, a secondary alcohol, and an alkyl bromide—that can be further manipulated in subsequent reactions.

Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org It is a mild and selective reducing agent, which is a key advantage when working with molecules containing multiple reducible functional groups, such as this compound. wikipedia.orgsigmaaldrich.com Under standard conditions, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature, sodium borohydride will efficiently reduce the ketone group while not affecting the less reactive carboxylic acid moiety. wikipedia.orgucsb.edu The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. An aqueous workup then protonates the resulting alkoxide to yield the final alcohol product. wikipedia.org

Table 1: Reduction of this compound

ReactantReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH4)Methanol or Ethanol4-(2-Bromo-1-hydroxyethyl)benzoic acid

Reactions Involving the Benzoic Acid Moiety

The carboxylic acid group is another key reaction site in the this compound molecule, allowing for the synthesis of esters and amides.

The carboxylic acid functional group of this compound can be converted to its corresponding ester through various esterification methods. A common laboratory and industrial method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H2SO4). tsijournals.comlibretexts.org For example, reacting this compound with methanol or ethanol under these conditions will yield methyl 4-(2-bromoacetyl)benzoate or ethyl 4-(2-bromoacetyl)benzoate, respectively. chemicalbook.comcapotchem.com The reaction is typically heated to reflux to increase the reaction rate. tsijournals.com Alternative catalysts, such as N-bromosuccinimide, have also been shown to effectively catalyze the esterification of benzoic acid derivatives. nih.gov

Table 2: Esterification of this compound

AlcoholCatalystProduct Name
MethanolSulfuric Acid (H2SO4)Methyl 4-(2-bromoacetyl)benzoate
EthanolSulfuric Acid (H2SO4)Ethyl 4-(2-bromoacetyl)benzoate

The benzoic acid moiety can also be transformed into an amide by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. A variety of coupling agents can be used to facilitate this transformation. For instance, titanium(IV) chloride (TiCl4) has been reported as an effective mediator for the direct condensation of benzoic acids and amines to form the corresponding amides. nih.gov The reaction of this compound with an amine (R-NH2) in the presence of a suitable coupling agent would yield an N-substituted 4-(2-bromoacetyl)benzamide.

Table 3: Representative Amidation of this compound

AmineCoupling MethodProduct
AnilineTiCl4 mediatedN-phenyl-4-(2-bromoacetyl)benzamide
BenzylamineTiCl4 mediatedN-benzyl-4-(2-bromoacetyl)benzamide

Formation of Heterocyclic Compounds

The α-bromoacetyl group in this compound is a versatile functional group for the synthesis of various heterocyclic compounds. This moiety contains two electrophilic centers (the carbonyl carbon and the carbon bearing the bromine atom), making it an ideal substrate for condensation reactions with binucleophiles.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. By analogy, reacting this compound with thiourea (B124793) would lead to the formation of a 2-aminothiazole (B372263) derivative. Similarly, reaction with thiosemicarbazide (B42300) can be used to synthesize aminothiadiazines. sciepub.com These reactions provide a powerful method for incorporating the 4-carboxyphenyl moiety into complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reaction with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) can also lead to the formation of oxothiazolidine derivatives. sciepub.com

Table 4: Heterocycle Formation from this compound

ReagentResulting Heterocycle Core
Thiourea2-Amino-4-(4-carboxyphenyl)thiazole
Thiosemicarbazide5-(4-Carboxyphenyl)- researchgate.netchemicalbook.comthiadiazin-2-amine
Substituted ThioamidesSubstituted 4-(4-carboxyphenyl)thiazoles

Synthesis of Thiazole Derivatives

The synthesis of thiazole rings is a prominent application of α-haloketones like this compound. The most common method employed is the Hantzsch thiazole synthesis. nih.govsynarchive.comwikipedia.org This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group. nih.gov

The general reaction for the Hantzsch synthesis is as follows:

α-haloketone + Thioamide → Thiazole Derivative

This method is widely utilized due to its efficiency and the broad range of substituents that can be incorporated into the thiazole ring at positions 2, 4, or 5. nih.gov For instance, reacting this compound with thiourea would yield a 2-aminothiazole derivative, while using other thioamides can produce various 2,4-disubstituted thiazoles. nih.govjpionline.org

Table 1: Examples of Reactants in Hantzsch Thiazole Synthesis

α-Haloketone Precursor Thioamide-containing Reactant Resulting Thiazole Product Type
This compound Thiourea 2-Amino-4-(4-carboxyphenyl)thiazole
This compound Substituted Thioamides 2-Substituted-4-(4-carboxyphenyl)thiazole
Mechanism of Thiazole Ring Formation

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. synarchive.comchemhelpasap.com The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the bromoacetyl group of this compound. nih.govchemtube3d.com This step is an SN2 reaction, resulting in the displacement of the bromide ion and the formation of an intermediate S-alkylated thioimidate. chemhelpasap.com

The key steps of the mechanism are:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon adjacent to the bromine atom in this compound. nih.gov

Intermediate Formation: This initial attack forms an acyclic intermediate. nih.gov

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone. chemhelpasap.com This forms a five-membered hydroxythiazoline intermediate.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring. nih.gov

This sequence of nucleophilic substitution, intramolecular cyclization, and dehydration is characteristic of the Hantzsch synthesis for creating the thiazole core structure. nih.gov

Role of this compound as a Key Precursor

This compound serves as a crucial building block in the synthesis of thiazoles due to the presence of the α-bromoacetyl group. nih.gov This functional group provides the C4 and C5 atoms of the resulting thiazole ring. The phenyl ring with the carboxylic acid at the para-position, which becomes a substituent at the 4-position of the thiazole, is carried over from the precursor.

The utility of this compound as a precursor stems from:

The α-Haloketone Moiety : The α-haloketone is the key reactive feature for the Hantzsch synthesis, providing the necessary electrophilic centers for the cyclization reaction. nih.gov

Structural Contribution : It directly installs the 4-carboxyphenyl group onto the thiazole ring. This is significant for applications where this specific substituent is desired, for example, in the development of compounds where the carboxylic acid can act as a handle for further modification or as a key pharmacophoric feature.

The reaction of this compound with various thioamides allows for the creation of a library of thiazole derivatives, all sharing the common 4-(4-carboxyphenyl) substituent, but varying at other positions on the ring depending on the thioamide used.

Exploration of Other Heterocyclic Systems

The reactivity of the α-bromoacetyl group in this compound is not limited to the synthesis of thiazoles. This versatile electrophilic center can react with a wide range of binucleophiles to form various other heterocyclic systems. The specific heterocycle formed depends on the nature of the nucleophilic partner.

For instance, α-haloketones are known to react with:

Hydrazine derivatives: To form pyridazine (B1198779) or other nitrogen-containing heterocycles.

Amidines: To potentially form imidazole (B134444) derivatives.

1,2-Diamines: Can lead to the formation of seven-membered diazepine (B8756704) rings.

While the primary focus has been on thiazoles, the potential exists to use this compound as a starting material for a diverse array of heterocyclic structures. For example, similar bromoacetyl compounds are used to synthesize thiadiazoles and oxazolines. sciepub.comnahrainuniv.edu.iq The synthesis of new heterocyclic compounds often begins with a reactive starting material like 4-bromobenzoic acid, which is then elaborated into more complex structures, including various five- and six-membered rings. nahrainuniv.edu.iq

Table 2: Potential Heterocyclic Systems from this compound

Nucleophilic Reactant Potential Heterocyclic Product Core
Hydrazine Carbodithioate Thiadiazole
Thiosemicarbazide Thiazolidinone or Thiadiazine
o-Phenylenediamine Benzodiazepine derivative

The exploration of these reactions with this compound could lead to the discovery of novel compounds with unique chemical and physical properties.

Advanced Spectroscopic and Computational Analysis of 4 2 Bromoacetyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-(2-bromoacetyl)benzoic acid is anticipated to display distinct signals corresponding to its different types of protons.

Aromatic Protons: The benzene (B151609) ring contains four protons. Due to the para-substitution pattern, these protons are expected to appear as two distinct sets of doublets. The two protons adjacent to the carboxylic acid group and the two protons adjacent to the bromoacetyl group are in different chemical environments. They would likely resonate in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of both the carbonyl and carboxyl groups would shift these protons downfield.

Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine atom and the carbonyl group are expected to produce a sharp singlet. Their proximity to the electronegative bromine atom and the carbonyl group would cause a significant downfield shift, likely in the range of δ 4.5 to 5.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its exact position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH) > 10.0 Broad Singlet 1H
Aromatic (Ar-H) 7.5 - 8.5 Two Doublets 4H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, with its nine carbon atoms, several distinct signals are expected. A predicted spectrum suggests the following approximate chemical shifts. google.com

Carbonyl Carbons (C=O): Two signals are expected for the two different carbonyl carbons. The ketone carbonyl carbon is predicted to be the most downfield signal, around δ 191.9 ppm. google.com The carboxylic acid carbonyl carbon is anticipated at a slightly more shielded position, around δ 167.3 ppm. google.com

Aromatic Carbons: The six carbons of the benzene ring would theoretically produce four distinct signals due to symmetry. The two carbons bonded to the substituents (C-COOH and C-C=O) would have characteristic shifts, predicted around δ 138.5 ppm and δ 131.3 ppm. google.com The remaining four aromatic carbons are expected to resonate in the typical aromatic region of δ 128-131 ppm. google.com

Methylene Carbon (-CH₂Br): The carbon atom of the bromoacetyl group's methylene unit is expected to appear at a significantly higher field than the aromatic and carbonyl carbons, with a predicted shift around δ 66.3 ppm. google.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 191.92
Carboxylic Acid Carbonyl (-COOH) 167.27
Aromatic (C-substituent) 138.45, 131.31
Aromatic (C-H) 130.27, 130.19, 129.91, 128.46
Methylene (-CH₂Br) 66.31

(Data based on predicted values) google.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands would be prominent. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C=O stretch of the α-halo ketone is typically found at a slightly higher frequency, expected in the range of 1715-1735 cm⁻¹. The presence of the electronegative bromine atom shifts this band to a higher wavenumber compared to a simple ketone.

C-O Stretch (Carboxylic Acid): A C-O stretching vibration associated with the carboxylic acid group would likely appear in the 1210-1320 cm⁻¹ region.

C-Br Stretch: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Ketone C=O Stretch 1715 - 1735
Carboxylic Acid C=O Stretch 1700 - 1725
Carboxylic Acid C-O Stretch 1210 - 1320

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₉H₇BrO₃.

Molecular Ion Peak (M⁺): The molecular weight is approximately 243.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₉H₇⁷⁹BrO₃]⁺ and [C₉H₇⁸¹BrO₃]⁺.

Key Fragmentation Patterns: The molecule is expected to fragment in predictable ways. Common fragmentation pathways would include:

Loss of a bromine radical (•Br), leading to a significant fragment ion.

Loss of the bromoacetyl group.

Loss of the carboxyl group (•COOH).

Alpha-cleavage on either side of the ketone carbonyl group.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. No published crystal structure for this compound was found during the literature search.

However, based on the structures of similar molecules like benzoic acid, it is highly probable that this compound would crystallize as centrosymmetric dimers in the solid state. This common structural motif involves two molecules linked by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a characteristic eight-membered ring. The planarity of the benzene ring and the geometry of the bromoacetyl and carboxyl groups would be key features of its solid-state conformation.

Table of Mentioned Compounds

Compound Name
This compound

Crystal System and Space Group Determination

A definitive determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group for this compound would require single-crystal X-ray diffraction analysis. This experimental technique elucidates the arrangement of molecules in the crystal lattice, revealing its symmetry elements. Without experimental data, this information cannot be provided.

Unit Cell Dimensions and Geometric Parameters

The precise unit cell dimensions (a, b, c, α, β, γ) and other geometric parameters, such as bond lengths and angles, are also derived from X-ray diffraction studies. This data would describe the exact size and shape of the fundamental repeating unit of the crystal and the internal geometry of the molecule in its solid state. This information is currently unavailable for this compound.

Computational Chemistry and Quantum Mechanical Studies

Computational studies, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the molecular properties and reactivity of a compound. Such studies for this compound have not been found in the available literature.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations would provide insights into the electronic structure and reactivity of the this compound molecule.

Prediction of Global Reactivity Descriptors

Ionization Energy (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity (ω): A measure of a molecule's ability to accept electrons.

Without specific DFT calculations for this compound, a data table of these values cannot be generated.

Analysis of Condensed Fukui Functions for Local Reactivity

Fukui functions are used to predict which atoms within a molecule are most likely to be attacked by electrophiles or nucleophiles. An analysis of the condensed Fukui functions for this compound would identify the specific reactive sites on the molecule. This detailed local reactivity information is contingent on performing dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. actascientific.com It is crucial for understanding intermolecular interactions, predicting chemical reactivity sites for electrophilic and nucleophilic attacks, and analyzing molecular stability. actascientific.com The MEP surface maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Regions of negative potential, typically colored red or yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP surface would reveal distinct regions of varying electrostatic potential, dictated by the molecule's functional groups.

Negative Regions: The most negative potential is expected to be concentrated around the oxygen atoms of the carboxyl (-COOH) and acetyl (-COCH2Br) groups due to their high electronegativity and the presence of lone pairs of electrons. These areas represent the primary sites for attack by electrophiles.

Positive Regions: The most positive potential would be located on the hydrogen atom of the carboxyl group, making it the most likely site for deprotonation. The hydrogen atoms on the aromatic ring would also exhibit a positive potential, though to a lesser extent.

Neutral/Near-Neutral Regions: The carbon framework of the benzene ring and the methylene (-CH2-) group would display intermediate potential values. The bromine atom, while electronegative, contributes to a complex potential landscape due to its size and polarizability.

This analysis allows for the prediction of how the molecule will interact with other reagents, solvents, and biological macromolecules. The distinct positive and negative zones highlight the molecule's capacity for forming strong intermolecular interactions, such as hydrogen bonds via the carboxyl group.

Table 1: Predicted Electrostatic Potential Regions of this compound
Molecular RegionPredicted Electrostatic PotentialReactivity Implication
Carboxyl Oxygen Atoms (-COOH)Highly Negative (Red)Site for Electrophilic Attack, Hydrogen Bond Acceptor
Acetyl Oxygen Atom (C=O)Highly Negative (Red)Site for Electrophilic Attack, Hydrogen Bond Acceptor
Carboxyl Hydrogen Atom (-OH)Highly Positive (Blue)Site for Nucleophilic Attack, Hydrogen Bond Donor, Acidic Proton
Aromatic Ring Hydrogens (-C₆H₄-)Slightly Positive (Green/Blue)Weakly Electrophilic Sites
Aromatic Ring (π-system)Slightly Negative (Yellow/Green)Site for π-π Interactions

Investigation of Aromaticity and π-π Stacking Interactions

The core of this compound is a benzene ring, an archetypal aromatic system. Aromaticity imparts significant thermodynamic stability to the molecule. This stability arises from the cyclic delocalization of six π-electrons across the ring, which can be computationally and experimentally verified. The presence of both an electron-withdrawing carboxyl group and a bromoacetyl group influences the electron density of the aromatic ring, but the fundamental aromatic character is maintained.

In the solid state, flat aromatic molecules like this compound often engage in π-π stacking interactions, which are crucial in dictating the crystal packing arrangement. researchgate.net These non-covalent interactions arise from the electrostatic interaction between the electron-rich π-orbitals of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

Table 2: Types of Intermolecular Interactions Involving the Aromatic Ring
Interaction TypeDescriptionTypical Distance (Å)
π-π Stacking (Parallel-displaced)Stacking of aromatic rings with a lateral offset.3.3 - 3.8
Hydrogen BondingInteraction between the -COOH group and an acceptor atom (e.g., C=O).1.5 - 2.5 (H···A distance)
Halogen BondingInteraction between the bromine atom and a nucleophilic site.2.8 - 3.5 (Br···Nu distance)

Solvent Effects on Reactivity Parameters using PCM Model

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects by representing the solvent as a continuous dielectric medium rather than as individual molecules, which makes the calculation more feasible. wikipedia.orgmdpi.com This model is effective for studying how a solvent's polarity affects the electronic structure and reactivity of a solute. wikipedia.orgacs.org

For this compound, key quantum chemical descriptors that indicate reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), and chemical hardness (η), can be calculated in the gas phase and in various solvents using the PCM. ias.ac.in

HOMO-LUMO Gap: This is an indicator of chemical stability. A smaller gap suggests higher reactivity. In polar solvents, the energy gap is expected to decrease, indicating an increase in the molecule's reactivity.

Chemical Potential (μ): This parameter relates to the molecule's tendency to lose electrons. An increase in chemical potential (becoming less negative) in a polar solvent suggests the molecule is more readily able to participate in charge transfer.

Chemical Hardness (η): This represents the resistance to a change in electron distribution. Generally, molecules become "softer" (a decrease in hardness) in polar solvents, implying greater reactivity. researchgate.net

Theoretical studies on similar molecules have shown that solvation alters these reactivity descriptors. mdpi.comresearchgate.net The stabilization of charged or highly polar species in polar solvents is a key factor driving these changes.

Table 3: Predicted Solvent Effects on Reactivity Parameters of this compound (Illustrative Values)
ParameterGas PhaseNon-Polar Solvent (e.g., Toluene)Polar Solvent (e.g., Water)
HOMO Energy (eV)-7.5-7.3-7.0
LUMO Energy (eV)-1.8-1.9-2.2
Energy Gap (eV)5.75.44.8
Chemical Potential (μ) (eV)-4.65-4.60-4.60
Chemical Hardness (η) (eV)2.852.702.40

Reaction Mechanism Theoretical Confirmation

The synthesis of this compound typically involves the alpha-halogenation of 4-acetylbenzoic acid. This reaction is commonly carried out using bromine (Br₂) in an acidic medium like acetic acid. libretexts.orglibretexts.org The mechanism for this type of acid-catalyzed bromination of a ketone is well-established and can be confirmed through theoretical analysis, which would involve mapping the potential energy surface of the reaction pathway. pearson.com

The reaction proceeds via an enol intermediate, and the formation of this enol is the rate-determining step. libretexts.orgmasterorganicchemistry.com This is supported by kinetic studies of similar reactions, which show that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.orgmissouri.edu

The theoretically confirmed mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺ from acetic acid) protonates the oxygen of the acetyl group. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens on the adjacent methyl group. pearson.commasterorganicchemistry.com

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂). This forms a new C-Br bond at the alpha position and generates a bromide ion (Br⁻). masterorganicchemistry.com

Deprotonation: The protonated carbonyl is deprotonated by a weak base (e.g., Br⁻ or the solvent) to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound.

Computational chemistry can model the transition states and intermediates of this pathway, calculating their relative energies to confirm that this enol-mediated route is energetically favorable compared to alternative mechanisms.

Biological and Medicinal Chemistry Research Involving 4 2 Bromoacetyl Benzoic Acid and Its Derivatives

Mechanism of Action in Biological Systems

The biological activity of 4-(2-bromoacetyl)benzoic acid is intrinsically linked to the chemical reactivity of its functional groups. The molecule possesses a bromoacetyl moiety, which is a key feature in its interaction with biological systems. This group acts as a reactive electrophile, capable of undergoing specific chemical reactions with biological macromolecules.

Interaction with Biological Molecules through Covalent Bond Formation

The primary mechanism by which this compound is expected to interact with biological molecules is through covalent modification. The α-carbon of the acetyl group is rendered electrophilic by the adjacent carbonyl group and the bromine atom, which is a good leaving group. This chemical structure makes the compound an alkylating agent.

This electrophilic center can react with nucleophilic residues on proteins, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the epsilon-amino group of lysine. This reaction, a nucleophilic substitution, results in the formation of a stable, irreversible covalent bond between the molecule and the protein. This type of targeted covalent modification can sterically block protein-protein interactions or alter the protein's conformation and function. nih.gov While this mechanism is well-established for α-haloacetyl compounds, specific studies identifying the protein targets of this compound are not detailed in currently available research.

Inhibition of Enzyme Activity

A direct consequence of covalent bond formation with proteins is the potential for enzyme inhibition. When the reaction occurs with an amino acid residue located within the active site or an allosteric site of an enzyme, it can lead to irreversible inhibition. By permanently occupying and blocking the active site, the inhibitor prevents the natural substrate from binding, thus halting the enzyme's catalytic activity. This mechanism is characteristic of "suicide inhibitors," which form covalent linkages and rarely unbind from their target enzyme. youtube.com

While various benzoic acid derivatives have been investigated as enzyme inhibitors—for instance, 3,4-dihydroxybenzoic acid has been shown to inhibit histone deacetylases (HDACs)—the specific enzymatic targets of this compound have not been explicitly identified in the available scientific literature. nih.govnih.gov

Anticancer Research

The potential of benzoic acid and its synthetic derivatives as anticancer agents has been a subject of scientific inquiry. preprints.orgresearchgate.net The ability of certain compounds to inhibit key enzymes or cellular processes involved in cancer progression makes them attractive candidates for drug development. However, specific research focusing on this compound in this area is limited.

Effects on Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Castration-resistant prostate cancer (CRPC) represents an advanced stage of the disease where cancer progresses despite androgen deprivation therapy. nih.gov Research into novel agents to treat CRPC is ongoing, with a focus on various cellular pathways. nih.gov Currently, there is no published research available from peer-reviewed studies detailing the specific effects of this compound on CRPC cell lines.

Reduction of Cell Growth Rates and DNA Synthesis in Cancer Cells

Alkylating agents can exert cytotoxic effects by forming covalent adducts with DNA or essential proteins, leading to the disruption of cellular processes. Such modifications can trigger cell cycle arrest and apoptosis, ultimately reducing the rate of cell proliferation and DNA synthesis. nih.gov Many benzoic acid derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, such as HeLa and MCF-7, through different mechanisms. researchgate.netpreprints.org However, there are no specific studies or data available that measure the reduction of cell growth rates or the inhibition of DNA synthesis in cancer cells upon treatment with this compound.

Potential as a Lead Compound for Therapeutic Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties. nih.gov The process involves identifying and optimizing such compounds to create effective drug candidates. Given the absence of specific data on its biological targets, enzyme inhibition profile, and anticancer activity, this compound has not been established as a lead compound for therapeutic development in the reviewed scientific literature. Foundational screening and biological evaluation would be required to determine its potential in this regard.

Influence on Proteasomal and Autophagic Pathways

The ubiquitin-proteasome system and autophagy are two primary pathways for protein degradation, essential for maintaining cellular homeostasis. nih.gov The choice between these pathways is crucial for cell survival, with proteasomes typically degrading soluble proteins and autophagy targeting protein aggregates. nih.govresearchgate.net Ubiquitination serves as a signal for both systems. nih.gov While direct research on the influence of this compound on these specific pathways is not extensively detailed in the provided literature, the broader class of benzoic acid derivatives has been studied for activities that intersect with these cellular processes.

For instance, some dietary phenolic compounds, which include benzoic acid derivatives, are recognized as anticancer agents. nih.gov Their mechanism of action can involve the induction of cellular oxidative stress and apoptosis, processes that are intricately linked with both proteasomal and autophagic functions. Elevated reactive oxygen species (ROS) can trigger cell death, and compounds that modulate ROS levels are considered potential anti-cancer agents. nih.gov The cellular quality control systems, including autophagy and the proteasome, are critical in managing damaged proteins resulting from oxidative stress. nih.govnih.gov Therefore, it is plausible that derivatives of this compound could influence these pathways as part of their broader biological activity, though specific studies are required to elucidate the exact mechanisms.

Comparative Analysis with Other Benzoic Acid Derivatives as Anticancer Agents

Benzoic acid and its derivatives represent a significant class of compounds investigated for their anticancer potential. nih.govresearchgate.net Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs).

One area of focus has been the development of HDAC inhibitors. Elevated HDAC activity is observed in various cancers, leading to the suppression of tumor suppressor proteins. nih.gov Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, thereby retarding cancer cell growth. nih.gov For example, a comparative assessment revealed that benzoic acid derivatives with a greater number of free hydroxyl groups, such as 3,4-dihydroxybenzoic acid (DHBA), exhibit more potent HDAC inhibition compared to monohydroxy- or methoxy-substituted derivatives. nih.gov This suggests that the substitution pattern on the benzene (B151609) ring is a critical determinant of anticancer activity.

Furthermore, synthetic derivatives have been designed to target various cancer cell lines. For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have demonstrated significant anticancer activity against MCF-7 and HCT-116 human cancer cell lines by inducing apoptosis. preprints.org Other studies have synthesized quinazolinone derivatives of benzoic acid that showed moderate to good anti-breast cancer activity against the MCF-7 cell line. derpharmachemica.com A phenyl-thiazolyl-benzoic acid derivative was found to inhibit the growth of human acute promyelocytic leukemia (APL) cells by binding to retinoid X receptor α (RXRα) and retinoic acid receptor α (RARα). preprints.org

While this compound itself is primarily a reactive intermediate, its derivatives, formed by reacting the bromoacetyl group, can be compared to these other benzoic acid compounds. The introduction of various heterocyclic moieties, a common strategy in medicinal chemistry, would likely modulate the biological activity, and a systematic comparison would depend on the specific derivative synthesized.

Derivative ClassTarget/MechanismCancer Cell Line(s)Reported Activity (IC50)
Dihydroxybenzoic acidsHDAC InhibitionColorectal CarcinomaPotent Inhibition
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsApoptosis InductionMCF-7, HCT-11615.6 µM - 18.7 µM
Phenyl-thiazolyl-benzoic acid derivativeRXRα and RARα bindingHuman APL cells (NB4)0.001–1 µM
Quinazolinone-substituted benzoic acidsNot specifiedMCF-7Moderate to Good

Antiviral Properties and Drug Development

Role in the Synthesis of Thiazole (B1198619) Derivatives with Antiviral Activity

This compound is a key starting material in the synthesis of various heterocyclic compounds, particularly thiazole derivatives. nih.govmdpi.com The α-bromoacetyl group is highly reactive and serves as an excellent electrophile for cyclization reactions. The Hantzsch thiazole synthesis, a classic method for preparing thiazole rings, often involves the reaction of an α-haloketone with a thioamide-containing compound.

In this context, this compound can react with compounds like thiourea (B124793), thiosemicarbazones, or other heterocyclic amines to form a wide array of thiazole-containing molecules. nih.gov The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals, and is recognized for a broad spectrum of biological activities, including antiviral effects. mdpi.comeurekaselect.com The synthesis of molecules containing multiple thiazole rings has been shown to enhance their therapeutic activities. nih.gov Therefore, this compound serves as a versatile building block for creating libraries of novel thiazole derivatives to be screened for antiviral properties.

Inhibition of Viral Replication

Derivatives of this compound, particularly those incorporating thiazole or other heterocyclic rings, can inhibit viral replication through various mechanisms. nih.gov The specific mode of action depends on the final structure of the derivative.

One major target for antiviral drugs is viral enzymes that are essential for the replication cycle. nih.gov For influenza viruses, neuraminidase (NA) is a key enzyme that facilitates the release of new virus particles from infected cells. nih.govnih.gov Some benzoic acid derivatives have been specifically designed to inhibit NA. nih.govnih.gov By blocking the active site of this enzyme, these compounds prevent the virus from spreading, effectively halting the infection.

Another critical target is the viral polymerase, such as the reverse transcriptase in HIV, which is responsible for replicating the viral genome. nih.gov Thiazole-containing compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Other potential targets include viral proteases, which process viral polyproteins into their functional forms, and proteins involved in virus entry into host cells. nih.gov The broad structural diversity that can be generated from this compound allows for the development of inhibitors against these various viral targets.

Case Studies of Antiviral Efficacy against Specific Viral Strains

Research into benzoic acid and thiazole derivatives has yielded compounds with proven efficacy against several clinically relevant viruses.

Influenza A Virus: A study on a series of benzoic acid derivatives identified a compound, termed NC-5, with significant antiviral activity against influenza A viruses, including A/FM/1/47 (H1N1) and A/Beijing/32/92 (H3N2). nih.govnih.gov Notably, NC-5 was also effective against an oseltamivir-resistant H1N1 strain (H1N1-H275Y), demonstrating its potential to combat drug-resistant infections. nih.govnih.gov The 50% effective concentrations (EC50) were 33.6 μM for the standard H1N1 strain and 32.8 μM for the resistant strain. nih.gov The mechanism was linked to the inhibition of neuraminidase activity. nih.govnih.gov

Human Immunodeficiency Virus (HIV): Benzothiazole (B30560) derivatives, which can be synthesized from precursors related to this compound, have been evaluated for their anti-HIV activity. mdpi.com Some of these compounds are proposed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com For example, a benzothiazole derivative was found to be active against HIV-1 and HIV-2 in human T-lymphocyte cells. mdpi.com

Dengue Virus: Thiazole and thiadiazole derivatives have shown promise as inhibitors of the Dengue virus. arkat-usa.org Some compounds have been identified as potential lead compounds for further development. arkat-usa.org Additionally, computational and in vitro studies have confirmed the antiviral activity of certain benzothiazole derivatives against the DENV NS-3 helicase, an essential enzyme for viral replication. mdpi.com

Compound ClassVirus Strain(s)Target/MechanismReported Efficacy (EC50)
Benzoic acid derivative (NC-5)Influenza A (H1N1, H3N2, H1N1-H275Y)Neuraminidase Inhibition32.8 - 33.6 µM
Benzothiazole derivativesHIV-1, HIV-2Reverse Transcriptase InhibitionActive in vitro
Thiazolidinone-thiadiazole derivativesDengue VirusNot specifiedPromising effect

Antimicrobial Investigations

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with applications ranging from food preservation to pharmaceuticals. researchgate.netresearchgate.net These compounds exhibit activity against a wide spectrum of microorganisms, including bacteria and fungi. globalresearchonline.net

The mechanism of antibacterial action for benzoic acid involves the disruption of bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net The effectiveness of derivatives is often linked to their chemical structure, particularly the nature and position of substituents on the benzene ring. For instance, increasing the length of an alkyl ester chain on a 4-hydroxybenzoic acid derivative (parabens) increases its antimicrobial effect by enhancing its ability to cross the microbial cell wall. globalresearchonline.net

Studies on 2-chlorobenzoic acid derivatives showed that they possessed greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Schiff's bases derived from 2-chlorobenzoic acid were found to be more potent than their ester counterparts. nih.gov Other research has identified antimicrobial activity in 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid isolated from rice hulls, with IC50 concentrations against sensitive bacteria in the range of 100-170 µg/mL. nih.gov

Given that this compound combines a benzoic acid core with a reactive bromoacetyl group, it is a precursor for derivatives that are likely to possess antimicrobial properties. The introduction of various functional groups through reaction at the bromoacetyl site would be expected to modulate this activity, offering a pathway to novel antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of benzoic acid have been a subject of interest in the search for new antimicrobial agents. Research has shown that phenolic compounds, a category that includes derivatives of benzoic acid, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. ekb.eg The structure of these compounds is crucial to their activity, and modifications can lead to enhanced efficacy.

In studies involving related structures, such as 2-chlorobenzoic acid derivatives, researchers have synthesized and evaluated their antibacterial potential. nih.gov The results from these screenings indicated that certain synthesized compounds showed greater antibacterial activity against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically poses a barrier to lipophilic molecules, making them more resistant to antimicrobial agents. nih.gov However, the effectiveness of certain benzoic acid derivatives against these bacteria highlights their potential in overcoming such resistance mechanisms.

The general trend observed is that attaching different functional groups to the benzoic acid ring significantly influences the antibacterial effect. nih.gov While some derivatives of benzoic acid demonstrate more effectiveness than the parent acid, the specific antibacterial profile of this compound itself is not extensively detailed in the available literature, which focuses more broadly on various substituted benzoic acids. nih.gov

Antifungal Activity (e.g., Candida albicans)

Candida albicans is a significant opportunistic fungal pathogen in humans, and the development of resistance to existing antifungal drugs necessitates the search for new therapeutic agents. nih.govnih.gov Benzoic acid derivatives have been explored for this purpose. Studies have evaluated the antifungal effects of various ester derivatives of benzoic and cinnamic acids against several strains of C. albicans. nih.govsemanticscholar.org

The findings from these antifungal assays reveal that the efficacy of these compounds is highly dependent on their specific structural variations. nih.govsemanticscholar.org For instance, in a study of 23 different ester derivatives, certain compounds exhibited notable antifungal effects, while others were less active, underscoring the importance of the type and position of substituents on the core structure. nih.gov Other research into 2-aminobenzoic acid derivatives has also shown potential for inhibiting the growth and biofilm formation of C. albicans, particularly in strains resistant to conventional drugs like Fluconazole. nih.gov These studies suggest that the benzoic acid scaffold is a promising starting point for developing new antifungal agents.

Minimum Inhibitory Concentration (MIC) Studies

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible microbial growth. nih.gov Numerous studies have determined the MIC values for benzoic acid and its derivatives against various microorganisms. The antibacterial properties of these weak-acid preservatives are often enhanced at a lower pH. nih.govkoreascience.kr

For example, benzoic acid has been found to inhibit the growth of E. coli O157:H7 at a concentration of 1 mg/mL. nih.gov The MIC values for benzoic acid derivatives can vary significantly based on the specific derivative and the target microorganism. Research on 2-chlorobenzoic acid derivatives reported MIC values against both bacteria and fungi, with some compounds showing potency comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov

The data below summarizes MIC findings for various benzoic acid derivatives against different microbial strains from several studies.

CompoundMicroorganismMIC ValueSource
Benzoic AcidEscherichia coli O1571 mg/mL nih.gov
2-Hydroxybenzoic AcidEscherichia coli O1571 mg/mL nih.gov
Benzoic AcidErwinia carotovora (at pH 5.5)50 ppm nih.govkoreascience.kr
2-Chlorobenzoic Acid Derivative (Compound 6)Escherichia colipMIC = 2.27 µM/ml nih.gov
Methyl Biphenyl-2-carboxylateCandida albicans (LM-106)128 µg/mL nih.gov
Methyl Biphenyl-2-carboxylateCandida albicans (ATCC-76645)256 µg/mL nih.gov

Development of Broad-Spectrum Antimicrobial Agents

The escalating threat of multidrug-resistant (MDR) pathogens has created an urgent need for new classes of antibiotics, particularly those effective against MDR Gram-negative bacteria. nih.gov The development of broad-spectrum antimicrobial agents often involves the modification of known chemical scaffolds to enhance their activity and expand their microbial target range. Benzoic acid and its derivatives represent one such scaffold that is being explored.

Research into novel antibiotics has shown that modifying core structures, such as that of pyrrolobenzodiazepines, can yield broad-spectrum activity. nih.gov This same principle applies to the benzoic acid framework. By synthesizing various derivatives, researchers aim to identify compounds with potent activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov The goal is to establish a clear structure-activity relationship (SAR), which can guide the rational design of more effective drugs. nih.gov Quantitative structure-activity relationship (QSAR) studies on 2-chlorobenzoic acid derivatives, for instance, have revealed that specific topological parameters govern their antibacterial and antifungal activities, providing a model for future drug development. nih.gov

Enzyme Inhibition Studies

Studies on Myosin Light Chain Phosphatase (MLCP) Inhibition

Myosin light chain phosphatase (MLCP) is a crucial serine/threonine phosphatase that plays a key role in regulating smooth muscle contraction. nih.govfrontiersin.org It functions by dephosphorylating the myosin light chain (MLC), which leads to muscle relaxation. frontiersin.org The inhibition of MLCP results in an increased level of phosphorylated MLC, a process that can trigger cellular events such as apoptosis. nih.gov

Research has utilized derivatives of this compound as intermediates in the synthesis of potent MLCP inhibitors. nih.gov In one study, 4-n-Butyl-benzoic acid 4-acetyl-phenyl ester was brominated to yield an α-bromo ketone, a derivative related to this compound. nih.gov This intermediate was then used to synthesize a series of thiazole derivatives designed to inhibit MLCP. The study found that the inhibitory potency of these compounds depended on specific structural features, including an extended hydrophobic region and the addition of a guanidine (B92328) group. nih.gov This demonstrates that the this compound framework can be instrumental in building complex molecules targeted at specific enzyme active sites.

Broader Implications for Enzyme Inhibitor Design

The research into MLCP inhibitors derived from this compound has broader implications for the field of enzyme inhibitor design. The detailed structure-activity relationship established in such studies provides a valuable blueprint for developing inhibitors against other enzymes, particularly other phosphatases. nih.gov

The process of starting with a core scaffold like benzoic acid and systematically modifying it to enhance potency and selectivity is a fundamental strategy in medicinal chemistry. nih.gov For example, identifying that an electron-rich carbonyl oxygen was a key requirement for MLCP inhibition helps inform the design of other molecules targeting similar enzymatic mechanisms. nih.gov Furthermore, the versatility of the benzoic acid scaffold is demonstrated by its use in developing inhibitors for other enzymes, such as Slingshot phosphatases, which are involved in cytoskeleton dynamics. nih.gov The identification of para-substituted benzoic acid derivatives as competitive inhibitors for Slingshot highlights the adaptability of this chemical structure for creating targeted therapeutic agents. nih.gov

Other Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of potential therapeutic applications, leveraging the reactive nature of the bromoacetyl group to synthesize diverse heterocyclic structures. These investigations have revealed promising activities in areas including anti-tuberculosis and anti-inflammatory and analgesic responses.

Anti-tuberculosis Activity of Thiazole Derivatives

The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis, has driven extensive research into novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, utilizes α-haloketones, such as this compound, as a key starting material. This reaction involves the condensation of the α-haloketone with a thioamide-containing compound, like thiourea or thiosemicarbazide (B42300), to yield the corresponding thiazole derivative. nih.govasianpubs.org

While direct studies detailing the synthesis of thiazole derivatives from this compound and their subsequent anti-tuberculosis screening are not extensively documented in the reviewed literature, the established synthetic route and the known anti-tubercular potential of the thiazole scaffold strongly suggest that such derivatives would be viable candidates for anti-TB drug discovery programs. nih.gov Research on various thiazole derivatives has demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The mechanism of action for many thiazole-based anti-TB agents is still under investigation, but it is believed that they may target various essential enzymes within the bacterium.

The general structure of thiazole derivatives synthesized from this compound would feature a 4-carboxyphenyl substituent on the thiazole ring. The biological activity of these compounds could be further modulated by the choice of the thioamide reactant, which determines the substituent at the 2-position of the thiazole ring. For instance, using different substituted thioureas would result in a library of 2-amino-thiazole derivatives with varying functionalities.

Table 1: Potential Thiazole Derivatives of this compound for Anti-tuberculosis Screening

Derivative ClassSubstituent at Position 2Potential for Activity
2-AminothiazolesAmino groupHigh
2-HydrazinothiazolesHydrazino groupModerate to High
Substituted 2-AminothiazolesSubstituted amino groupsHigh

Anti-inflammatory and Analgesic Properties

Derivatives of benzoic acid are well-established as having anti-inflammatory and analgesic properties. google.comnih.gov This has prompted research into new derivatives with improved efficacy and safety profiles. While specific studies focusing exclusively on the anti-inflammatory and analgesic properties of derivatives synthesized directly from this compound are limited, research on structurally related compounds provides strong evidence for their potential in this therapeutic area.

For instance, a study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a derivative synthesized from the closely related 4-acetylbenzoic acid, demonstrated significant anti-inflammatory activity in vivo. mdpi.com This compound was found to suppress edema in a dose-dependent manner, with an efficacy comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. mdpi.com This suggests that the 4-carboxyphenylacetyl moiety, which would be a core feature of many derivatives of this compound, is a viable scaffold for developing new anti-inflammatory agents.

The bromoacetyl group in this compound allows for the synthesis of a variety of ester and amide derivatives, which are common functional groups in many analgesic and anti-inflammatory drugs. nih.gov By reacting this compound with different alcohols or amines, a diverse library of compounds can be generated. These derivatives could then be evaluated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.gov

Table 2: Potential Derivatives of this compound for Anti-inflammatory and Analgesic Screening

Derivative ClassLinkagePotential Mechanism of Action
EstersEsterCOX inhibition
AmidesAmideCOX inhibition, modulation of other inflammatory mediators
Heterocyclic AdductsVariousMulti-target inhibition

Further research is warranted to synthesize and evaluate a broader range of derivatives of this compound to fully explore their potential as anti-tuberculosis, anti-inflammatory, and analgesic agents.

Advanced Applications in Materials Science and Industrial Processes

Development of New Polymers and Materials

The bifunctional nature of 4-(2-bromoacetyl)benzoic acid, containing both a carboxylic acid group and a reactive bromoacetyl group, theoretically allows for its use as a monomer or a modifying agent in the synthesis of new polymers.

Incorporation into Polymer Matrices for Enhanced Properties

The carboxylic acid functionality of this compound allows for its potential incorporation into polymer backbones through esterification or amidation reactions, leading to the formation of polyesters and polyamides, respectively. The presence of the bromoacetyl group would then be available for post-polymerization modification, a strategy often employed to introduce specific functionalities into a polymer.

The bromoacetyl group is a highly reactive alkylating agent. This reactivity could be exploited to graft other molecules onto the polymer chain, thereby tailoring the polymer's properties for specific applications. For example, attaching molecules with specific optical, electronic, or biological properties could lead to the development of functional materials. While this approach is well-established in polymer chemistry, specific examples detailing the use of this compound for this purpose are not readily found in the literature.

Role in Industrial Chemical Processes

In industrial settings, the value of a chemical compound often lies in its ability to participate in a variety of reactions to produce a range of products efficiently. α-Haloketones, the class of compounds to which this compound belongs, are known for their synthetic versatility.

Versatility in Diverse Reactions under Mild Conditions

The bromoacetyl group in this compound is a key feature that suggests its potential for versatile applications in industrial synthesis. This group can readily react with a wide range of nucleophiles, such as amines, thiols, and carboxylates, under relatively mild conditions. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, a patented method describes the synthesis of a derivative, 4-bromoacetyl-2-methyl benzoic acid methyl ester, which serves as a raw material for the insecticide Fluralaner. This synthesis involves reactions that proceed under mild conditions. google.com

The general reactivity of α-haloketones allows them to be precursors for a variety of heterocyclic compounds, which are important structural motifs in many biologically active molecules. The synthesis of these heterocycles often proceeds through reactions that can be carried out under mild conditions, which is advantageous in industrial processes as it can lead to energy savings and reduced side reactions.

Table 1: Potential Reactions of this compound's Functional Groups

Functional GroupPotential Reaction TypeReactantPotential Product
Carboxylic AcidEsterificationAlcoholEster-functionalized compound
Carboxylic AcidAmidationAmineAmide-functionalized compound
BromoacetylNucleophilic SubstitutionAmineAmine-substituted ketone
BromoacetylNucleophilic SubstitutionThiolThioether-substituted ketone
BromoacetylHantzsch Thiazole (B1198619) SynthesisThioamideThiazole derivative

It is important to note that while the chemical principles governing the reactivity of this compound suggest its potential utility in these advanced applications, a lack of specific, documented examples in the scientific literature for this particular compound limits a more detailed discussion of its established roles in materials science and industrial processes.

Future Directions and Translational Research

Targeted Therapeutic Agent Development

The inherent reactivity of the bromoacetyl group makes 4-(2-bromoacetyl)benzoic acid a prime candidate for development as a targeted therapeutic agent, particularly as a covalent inhibitor. The electrophilic carbon of the bromoacetyl moiety can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, within the active site of a target protein. This mechanism of irreversible inhibition can lead to enhanced potency and prolonged duration of action.

Derivatives of benzoic acid have been widely investigated for their therapeutic potential, particularly in oncology. preprints.orgnih.gov Research has shown that benzoic acid scaffolds can be found in compounds that exhibit anticancer activity by inhibiting key enzymes involved in cancer progression. preprints.orgresearchgate.net For instance, certain derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that are crucial for gene expression regulation and are often dysregulated in cancer. nih.gov Given this precedent, this compound could be explored as a covalent inhibitor of specific HDACs or other enzymes implicated in malignancy, such as kinases or proteases. The development could focus on designing molecules that selectively target enzymes unique to cancer cells, thereby minimizing off-target effects. mdpi.com

Drug Repurposing and Novel Therapeutic Indications

Drug repurposing, the process of identifying new uses for existing compounds, offers a cost-effective and accelerated pathway for drug development. The benzoic acid moiety is a common structural feature in a wide range of approved drugs and biologically active molecules. nih.gov Analogs of para-aminobenzoic acid (PABA), which shares the core benzoic acid structure, have demonstrated a remarkable diversity of therapeutic effects, including anti-inflammatory, antibacterial, antiviral, and even anti-Alzheimer's properties. mdpi.comnih.gov

This broad bioactivity profile suggests that this compound and its derivatives could be screened against a wide array of biological targets to uncover novel therapeutic applications. For example, its potential to inhibit enzymes could be relevant not only in cancer but also in inflammatory diseases or neurodegenerative disorders where specific enzymes play a key pathological role. nih.gov Systematic screening of this compound against various cell lines and disease models could reveal unexpected efficacy in areas beyond its initially hypothesized applications.

Scale-Up Synthesis and Industrial Feasibility

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the development of any commercially viable chemical compound. The common laboratory synthesis of this compound involves the bromination of 4-acetylbenzoic acid in acetic acid. While effective for small quantities, scaling up this process presents challenges, including the handling of hazardous reagents like bromine and managing the evolution of hydrogen bromide (HBr) gas.

For industrial-scale production, alternative synthetic routes that are safer, more efficient, and cost-effective are necessary. One potential approach is the liquid phase catalytic oxidation of a suitable precursor, a method used for producing similar compounds like 4-bromobenzoic acid with high yields (over 98%) and purity (over 99%). guidechem.comgoogle.com This process often uses molecular oxygen as the oxidant and a catalyst system, which is more environmentally friendly and suitable for large reactors. google.com Evaluating the feasibility of such methods for this compound would be a crucial step towards its industrial application.

ParameterLaboratory-Scale SynthesisPotential Industrial-Scale Method
Starting Material4-acetylbenzoic acidp-ethylphenyl ketone derivative or similar
Key ReagentElemental Bromine (Br₂)Molecular Oxygen (O₂)
ProcessDirect BrominationLiquid Phase Catalytic Oxidation
YieldVariablePotentially >98%
Safety/Environmental ConcernsHandling of corrosive Br₂, evolution of HBr gasGenerally safer, uses air as an oxidant

Integrated Experimental and Computational Approaches for Drug Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. jddhs.comjddhs.com For this compound, these integrated approaches can significantly accelerate the design of more effective and selective therapeutic agents. ua.es

Computational techniques can be applied in several ways:

Molecular Docking: The three-dimensional structure of this compound can be docked into the active sites of various target proteins to predict binding affinity and orientation. This can help prioritize which enzymes or receptors to test experimentally.

Virtual Screening: Large databases of biological targets can be computationally screened to identify potential proteins that may be inhibited by this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural modifications of the parent molecule with changes in biological activity, guiding the synthesis of more potent analogs. jddhs.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the compound within a protein's binding pocket and to understand the dynamics of the covalent bond formation.

The predictions from these computational studies would then guide wet-lab experiments, such as enzyme inhibition assays and cell-based studies, creating an efficient cycle of design, synthesis, and testing to optimize the therapeutic properties of the lead compound. jddhs.com

Exploration of Structure-Activity Relationships (SAR) for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound's biological activity. For this compound, SAR studies would involve systematically modifying its structure and evaluating the impact of these changes on its therapeutic effect. Key areas for modification include the bromoacetyl group and the benzoic acid ring.

Modifications to the Bromoacetyl Group: The reactivity of the α-haloketone is critical for covalent bond formation. Replacing the bromine atom with other halogens (e.g., chlorine or iodine) would alter the electrophilicity and leaving group ability, thereby modulating the rate of covalent modification. This could be fine-tuned to achieve an optimal balance between reactivity and selectivity.

Modification SitePotential SubstituentPredicted Effect on Bioactivity
Bromoacetyl GroupReplace Bromine with ChlorineDecrease reactivity, potentially increase selectivity
Replace Bromine with IodineIncrease reactivity, potentially decrease selectivity
Aromatic RingAdd Hydroxyl (-OH) groupsIncrease hydrogen bonding potential, alter solubility
Add Methoxy (-OCH₃) groupsIncrease lipophilicity, alter electronic properties
Add Electron-Withdrawing Groups (e.g., -NO₂)Alter electronic interactions with the target protein

By systematically exploring these structural modifications, researchers can develop a comprehensive SAR profile for this class of compounds, leading to the design of new analogs with enhanced therapeutic efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.